(R)-1-(Furan-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27948-61-4 | |
| Record name | (1R)-1-(furan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical Methodologies for Stereochemical Characterization of R 1 Furan 2 Yl Ethanol
Determination of Enantiomeric Excess (ee)
The enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. Several chromatographic and spectroscopic methods are utilized for the accurate determination of the ee of (R)-1-(Furan-2-yl)ethanol.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. uma.es The differential interaction of the enantiomers with a chiral stationary phase (CSP) allows for their separation and subsequent quantification. uma.es
The successful separation of the enantiomers of 1-(Furan-2-yl)ethanol hinges on the appropriate selection of a chiral stationary phase (CSP) and the optimization of the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. For instance, a Chiralpak AD-H column, which is based on an amylose derivative, has been successfully used for the resolution of glycidyl (B131873) tosylate enantiomers, a structurally related compound class. nih.gov The development of a robust HPLC method involves screening various columns and mobile phase compositions. chromatographyonline.com
Key parameters that are optimized during method development include:
Mobile Phase Composition: In normal-phase mode, mixtures of alkanes like n-hexane with alcohol modifiers such as ethanol (B145695) or isopropanol (B130326) are common. nih.govchromatographyonline.com For example, a mobile phase of n-hexane and ethanol in a 70:30 (v/v) ratio has been effective for some chiral separations. nih.gov In reversed-phase mode, aqueous buffers and organic modifiers like methanol (B129727) or acetonitrile (B52724) are used. sigmaaldrich.comu-szeged.hu The choice of alcohol can significantly impact selectivity. chromatographyonline.com
Flow Rate: Adjusting the flow rate can influence resolution and analysis time. nih.gov
Column Temperature: Temperature can affect the interactions between the analyte and the CSP, thereby influencing separation. nih.gov
A systematic approach to method development often involves screening a set of complementary columns with broad enantiorecognition capabilities under different mobile phase conditions to efficiently identify the optimal separation parameters. chromatographyonline.com
Table 1: HPLC Column and Method Parameters
| Parameter | Details |
| Column Type | Polysaccharide-based Chiral Stationary Phases (e.g., Chiralpak AD-H, Chiralcel OD-H) nih.govchromatographyonline.com |
| Mobile Phase (Normal Phase) | n-Hexane/Ethanol, n-Hexane/Isopropanol nih.govchromatographyonline.com |
| Mobile Phase (Reversed Phase) | Methanol/Water, Acetonitrile/Water sigmaaldrich.comu-szeged.hu |
| Flow Rate | Typically 0.8 - 1.2 mL/min nih.gov |
| Temperature | Often controlled, e.g., 20°C or 40°C nih.gov |
| Detection | UV, Circular Dichroism, Optical Rotation jascoinc.comheraldopenaccess.us |
While standard UV detectors are commonly used in HPLC, they cannot distinguish between enantiomers. jascoinc.com Coupling HPLC with chiroptical detectors, such as Circular Dichroism (CD) and Optical Rotation (OR) detectors, provides a significant advantage. heraldopenaccess.us
Circular Dichroism (CD) Detectors: These detectors measure the differential absorption of left and right circularly polarized light. jascoinc.com Since enantiomers exhibit opposite CD signals, a CD detector can positively identify and quantify d- and l-enantiomers, even if they are not fully separated chromatographically. jascoinc.com The anisotropy factor (g), derived from CD and UV signals, can be used to determine the enantiomeric ratio. uma.esnih.gov
Optical Rotation (OR) Detectors: These detectors measure the angle of rotation of plane-polarized light as the chiral analyte passes through the detector cell. jascoinc.com This technique is particularly useful for chiral compounds that lack a strong chromophore for UV or CD detection. jascoinc.com
The use of chiroptical detectors enhances the reliability of ee determination and can sometimes even be used with achiral chromatography to quantify enantiomeric excess. nih.govresearchgate.net
Gas chromatography is another powerful technique for chiral analysis. For compounds like alcohols, which may not be volatile enough or may not resolve well on available chiral GC columns, derivatization is a common strategy.
To analyze enantiomers by GC on a non-chiral column, they are first converted into diastereomers by reacting them with a chiral derivatizing agent (CDA). These diastereomers have different physical properties and can be separated on a standard achiral column.
Menthyl Chloroformate: (–)-Menthyl chloroformate is a commonly used CDA that reacts with alcohols to form diastereomeric carbonates. heraldopenaccess.us The resulting diastereomers of (R)- and (S)-1-(Furan-2-yl)ethanol would have distinct retention times on a suitable GC column.
The general reaction is as follows: (R/S)-1-(Furan-2-yl)ethanol + (–)-Menthyl Chloroformate → Diastereomeric Menthyl Carbonates
Other derivatization reagents for chiral alcohols include acetic acid and trifluoroacetic acid, which form esters. nih.gov The choice of derivatizing agent and the reaction conditions must be carefully optimized to ensure complete reaction without causing any racemization of the chiral center. nih.gov The separated diastereomers are then detected, typically by a Flame Ionization Detector (FID) or a mass spectrometer (MS). notulaebotanicae.romdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining enantiomeric purity. While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated in a chiral environment. libretexts.orglibretexts.org
This differentiation can be achieved through two main approaches:
Chiral Derivatizing Agents (CDAs): Similar to GC, the enantiomers are reacted with a chiral agent to form diastereomers. libretexts.org These diastereomers will have distinct NMR spectra, allowing for the integration of specific signals to determine their ratio.
Chiral Solvating Agents (CSAs): These agents, also known as chiral shift reagents, form transient diastereomeric complexes with the enantiomers in solution. libretexts.org This interaction leads to a separation of signals for the R and S enantiomers in the NMR spectrum. libretexts.org Lanthanide-based shift reagents and compounds like BINOL (1,1'-bi-2-naphthol) are examples of CSAs. libretexts.orglibretexts.orgnih.gov The advantage of using CSAs is that the sample is not chemically altered and can be recovered.
For this compound, the proton or carbon signals near the chiral center would be the most affected and therefore the most useful for integration and ee determination. A linear relationship between the known enantiomeric excess of prepared samples and the NMR-determined values is often established to validate the method. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity
Chiral Auxiliary-Based NMR Analysis (e.g., Mosher Ester Method)
One of the most widely utilized NMR-based methods for determining the absolute configuration of chiral secondary alcohols like 1-(Furan-2-yl)ethanol is the Mosher ester analysis. umn.edunih.gov This method involves the derivatization of the alcohol of unknown stereochemistry with an enantiomerically pure chiral carboxylic acid, most commonly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu
The process involves two separate reactions where the alcohol is converted into two different diastereomeric esters by reacting it with both the (R)- and (S)-enantiomers of Mosher's acid chloride. umn.edustackexchange.com Since diastereomers possess different physical and chemical properties, they exhibit distinct chemical shifts in their ¹H NMR spectra. nih.govspringernature.com
The core principle of Mosher's method lies in the analysis of the differences in the chemical shifts (Δδ = δS - δR) for protons in the two diastereomeric esters. nih.gov The Mosher esters adopt a specific conformation where the trifluoromethyl group, the carbonyl group, and the methine proton of the alcohol moiety are syn-coplanar. umn.edu This conformation places the phenyl group of the MTPA moiety in a position to shield adjacent protons of the alcohol. By analyzing the sign of the Δδ values for protons on either side of the stereocenter, the absolute configuration of the original alcohol can be reliably deduced. nih.govspringernature.com
The general steps for a Mosher ester analysis are as follows:
Derivatization of the alcohol with both (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric esters. stackexchange.comechemi.com
Acquisition of ¹H NMR spectra for both diastereomeric esters. stackexchange.com
Assignment of the proton signals in the NMR spectra for both esters. stackexchange.com
Calculation of the chemical shift differences (Δδ) for corresponding protons. stackexchange.com
Analysis of the distribution of positive and negative Δδ values to assign the absolute configuration. stackexchange.com
Below is an illustrative data table showing hypothetical ¹H NMR chemical shift data for the (R)- and (S)-MTPA esters of a generic secondary alcohol, demonstrating the principle of the analysis.
| Proton Group (R') | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) (ppm) |
|---|---|---|---|
| -CH₃ | 1.35 | 1.30 | +0.05 |
| -CH₂- | 2.50 | 2.58 | -0.08 |
| -CH- (Aromatic) | 7.20 | 7.25 | -0.05 |
Diastereomeric Purity Assessment via ¹H NMR Spectroscopy
¹H NMR spectroscopy is a fundamental and direct method for assessing the diastereomeric purity of a sample. When a synthetic procedure is designed to produce a single diastereomer, or when a mixture of diastereomers is formed, ¹H NMR can be used to determine the relative ratio of these stereoisomers. rsc.orgnih.gov This is possible because, unlike enantiomers which have identical NMR spectra in achiral solvents, diastereomers are distinct chemical entities and will generally exhibit different chemical shifts for their corresponding protons. wisc.edu
The determination of the diastereomeric ratio (d.r.) is achieved by comparing the integration of well-resolved signals corresponding to each diastereomer. rsc.org For the analysis of compounds like derivatives of 1-(Furan-2-yl)ethanol, protons in the vicinity of the chiral center are likely to show the most significant chemical shift differences between diastereomers.
Challenges in this analysis can arise from signal overlap, especially in complex molecules or when the chemical shift differences are small. rsc.org In such cases, advanced NMR techniques can be employed. For instance, 'pure shift' NMR methods can collapse the multiplet structure of signals into singlets, thereby enhancing spectral resolution and simplifying the quantification of diastereomeric ratios. rsc.org Another approach is the use of selective homodecoupling experiments, which can help in resolving overlapping signals and provide artifact-free spectra for accurate integration. acs.org
The following table provides a hypothetical example of ¹H NMR data for a mixture of two diastereomers, illustrating how the diastereomeric ratio can be calculated.
| Proton Signal | Chemical Shift (δ) Diastereomer A (ppm) | Integration (Diastereomer A) | Chemical Shift (δ) Diastereomer B (ppm) | Integration (Diastereomer B) | Diastereomeric Ratio (A:B) |
|---|---|---|---|---|---|
| H-1 (Methine) | 4.95 (q) | 1.00 | 4.90 (q) | 0.15 | 87:13 |
| H-3' (Furan) | 6.28 (d) | 1.00 | 6.25 (d) | 0.15 |
This method is crucial in process optimization and for ensuring the stereochemical integrity of chiral intermediates and final products in a synthetic sequence. rsc.org
Applications and Utility of R 1 Furan 2 Yl Ethanol As a Chiral Building Block
Precursor in the Synthesis of Naturally Occurring Bioactive Compounds
The structural features of (R)-1-(Furan-2-yl)ethanol make it an ideal precursor for the synthesis of several classes of naturally occurring compounds with significant biological activity. The furan (B31954) moiety can be considered a latent dicarbonyl species, and the chiral hydroxyl group can direct the stereochemical outcome of subsequent reactions.
Piperidine (B6355638) alkaloids are a large and diverse class of natural products known for their wide range of physiological effects. The synthesis of these nitrogen-containing heterocycles can be efficiently achieved from furan-based precursors. A common synthetic strategy involves the reductive amination of furan derivatives, followed by hydrogenation and ring transformation of the furan nucleus into the piperidine skeleton. nih.gov
Starting with this compound, the chiral center is already established, which is crucial for the synthesis of specific stereoisomers of the target alkaloids. The furan ring can undergo catalytic hydrogenation and amination, leading to ring-opening and subsequent recyclization to form the desired piperidine ring with the stereochemistry dictated by the original chiral alcohol. This approach provides a synthetic route to a variety of piperidine alkaloids.
Table 1: Examples of Piperidine Alkaloids Potentially Synthesized from Furan Precursors
| Alkaloid | Natural Source (Example) | Biological Activity (Example) |
| Cassine | Senna species | Local anesthetic properties |
| Spectaline | Senna species | Antibacterial activity |
| Carnavaline | Senna species | Cytotoxic effects |
| Prosafrine | Prosopis africana | Antifungal activity |
| Prosafrinine | Prosopis africana | Antibacterial activity |
α,β-Unsaturated δ-lactones are structural motifs found in numerous natural products that exhibit a range of biological activities, including antifungal, antibiotic, and cytotoxic effects. The synthesis of these compounds in an enantiomerically pure form is of great interest. This compound serves as an effective chiral precursor for these molecules.
The synthetic pathway often involves the oxidative cleavage of the furan ring to unmask a 1,4-dicarbonyl system, which can then be induced to cyclize, forming the δ-lactone ring. The stereocenter present in the starting material directs the formation of a specific enantiomer of the lactone product. This method provides a stereoselective route to these important bioactive compounds. rsc.org
Amino sugars are critical components of many important antibiotics and anticancer agents, such as the anthracyclines. L-Daunosamine is the sugar moiety found in the widely used chemotherapeutic drugs daunorubicin (B1662515) and doxorubicin. rsc.org The synthesis of this amino sugar from non-carbohydrate starting materials is a significant challenge in organic chemistry.
Research has demonstrated a concise synthetic route to L-daunosamine starting from the enantiomer, (S)-1-(2-furyl)ethanol, which is derived from the asymmetric reduction of 2-acetylfuran (B1664036). rsc.org This methodology establishes the versatility of furyl ethanol (B145695) derivatives as precursors for complex amino sugars. The furan ring is transformed through a series of reactions, including stereoselective hydroxylation and intramolecular cyclization, to construct the pyranose ring of the amino sugar. This approach provides an efficient pathway to L-amino sugars from an inexpensive, non-carbohydrate precursor. rsc.org
Table 2: Key Transformation in the Synthesis of L-Daunosamine from a Furyl Ethanol Precursor
| Starting Material | Key Intermediate | Target Moiety |
| (S)-1-(2-Furyl)ethanol | Dihydroxylated furan derivative | L-Daunosamine |
Chiral Component in Complex Pharmaceutical Intermediate Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that can introduce chirality in a controlled and efficient manner. nih.govnih.gov this compound is a prime example of a chiral building block used for this purpose.
The biological activity of a drug is often dependent on its three-dimensional structure. nih.gov Introducing a specific stereocenter can be the difference between a potent therapeutic and an inactive or even harmful compound. This compound provides a readily available source of (R)-chirality at a secondary alcohol, a common feature in many drug molecules.
Synthetic chemists can incorporate this chiral fragment into a larger, more complex molecule, thereby creating a new drug candidate or analogue with a defined stereochemistry. The furan ring itself can be a part of the final drug scaffold or can be further modified. Furan-based derivatives have been investigated for various therapeutic applications, including as cytotoxic agents against cancer cell lines. nih.gov
Dihydropyridones are a class of heterocyclic compounds that serve as versatile chiral scaffolds in medicinal chemistry. These structures are present in a variety of biologically active molecules and are valuable intermediates for the synthesis of more complex nitrogen-containing compounds.
The furan ring of this compound can be converted into a dihydropyridone ring through a sequence of reactions. This transformation typically involves a ring-opening of the furan, often through oxidation or a Diels-Alder reaction, followed by the introduction of a nitrogen atom and subsequent cyclization. Because the synthesis begins with an enantiomerically pure starting material, the resulting dihydropyridone scaffold is also chiral, providing a powerful tool for the construction of enantiopure pharmaceutical agents.
Table 3: General Synthetic Transformation to Chiral Dihydropyridone Scaffolds
| Chiral Precursor | Key Transformation Steps | Resulting Chiral Scaffold |
| This compound | 1. Furan ring modification/opening 2. Introduction of nitrogen 3. Cyclization | Chiral Dihydropyridone |
Preparation of Chiral Ethanolamine (B43304) Derivatives
The chiral building block, this compound, serves as a valuable starting material for the synthesis of various chiral ethanolamine derivatives. These derivatives are significant in medicinal chemistry and as intermediates in organic synthesis. The preparation typically involves a multi-step synthetic sequence, beginning with the oxidation of the alcohol to a ketone, followed by functional group manipulations to introduce the amine functionality.
A common pathway for this transformation involves three key steps:
Oxidation of this compound to the corresponding ketone.
Halogenation of the resulting ketone at the alpha position.
Substitution of the halogen with an amine, followed by reduction of the carbonyl group.
Step 1: Oxidation of this compound
The initial step in the synthesis of chiral ethanolamine derivatives from this compound is the oxidation of the secondary alcohol to produce 1-(furan-2-yl)ethanone, also known as 2-acetylfuran. This transformation is a standard procedure in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired scale and selectivity. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, more modern reagents like Dess-Martin periodinane (DMP) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO). The industrial synthesis of 2-acetylfuran often involves the Friedel-Crafts acylation of furan with acetic anhydride (B1165640) wikipedia.org.
It is important to note that the chirality at the carbon bearing the hydroxyl group is lost during this oxidation step, as the sp3-hybridized carbon is converted to an sp2-hybridized carbonyl carbon. The subsequent steps will re-establish a chiral center.
Step 2: Synthesis of α-Haloketone Intermediate
Following the formation of 1-(furan-2-yl)ethanone, the next step involves the introduction of a leaving group at the α-position to the carbonyl. This is typically achieved through halogenation. The synthesis of 2-bromo-1-(furan-2-yl)ethanone is a well-established process and this compound is commercially available achmem.comsigmaaldrich.comachemblock.com. The bromination of 1-(furan-2-yl)ethanone can be accomplished using various brominating agents, such as bromine in a suitable solvent or N-bromosuccinimide (NBS), often with a catalytic amount of acid.
Step 3: Amination and Reduction to form Chiral Ethanolamine Derivatives
The final stage of the synthesis involves the conversion of the α-bromoketone into the desired chiral ethanolamine derivative. This is generally a two-part process:
Nucleophilic Substitution: The 2-bromo-1-(furan-2-yl)ethanone is reacted with a primary or secondary amine. The amine acts as a nucleophile, displacing the bromide ion to form an α-aminoketone intermediate. For instance, reaction with ammonia (B1221849) would yield 2-amino-1-(furan-2-yl)ethanone.
Reduction: The resulting α-aminoketone is then reduced to the corresponding ethanolamine. This reduction can be achieved using various reducing agents. Catalytic hydrogenation over a metal catalyst like Raney Nickel or palladium on carbon is a common method. Alternatively, hydride-reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. The choice of reducing agent can influence the stereochemical outcome of the reaction. For example, a process for producing 2-(2-furyl)ethanolamine involves the hydrogenation of 2-(2-furyl)aminomethylketone hydrochloride using Raney® Nickel vulcanchem.com.
The reductive amination of furan-based ketones is a recognized method for synthesizing furan-containing amines nih.govmdpi.comresearchgate.net. By carefully selecting the amine and the reduction conditions, a variety of chiral N-substituted ethanolamine derivatives can be prepared from this compound.
The following table summarizes the key transformations in a typical synthesis of a chiral ethanolamine derivative from this compound.
| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |
| 1 | This compound | e.g., PCC, DMP, Swern Reagents | 1-(Furan-2-yl)ethanone | Oxidation |
| 2 | 1-(Furan-2-yl)ethanone | e.g., Br₂, NBS | 2-Bromo-1-(furan-2-yl)ethanone | α-Halogenation |
| 3a | 2-Bromo-1-(furan-2-yl)ethanone | Amine (e.g., R-NH₂) | 2-(Alkylamino)-1-(furan-2-yl)ethanone | Nucleophilic Substitution |
| 3b | 2-(Alkylamino)-1-(furan-2-yl)ethanone | e.g., NaBH₄, H₂/Pd-C | (1R)-2-(Alkylamino)-1-(furan-2-yl)ethanol | Reduction |
Computational and Theoretical Studies on R 1 Furan 2 Yl Ethanol
Stereochemical Analysis and Conformation
The three-dimensional arrangement of atoms in (R)-1-(Furan-2-yl)ethanol is crucial to its chemical and physical properties. Computational methods allow for a detailed exploration of its conformational landscape and the determination of its absolute configuration.
Quantum Chemical Calculations for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule is a fundamental aspect of stereochemistry. While experimental techniques like X-ray crystallography are definitive, they require the formation of a suitable single crystal, which can be challenging for liquids or oils like this compound. In such cases, quantum chemical calculations, in conjunction with spectroscopic methods like vibrational circular dichroism (VCD) or electronic circular dichroism (ECD), provide a reliable alternative for assigning the absolute configuration.
The general approach involves calculating the theoretical VCD or ECD spectra for one of the enantiomers, for instance, the (R)-enantiomer of 1-(Furan-2-yl)ethanol. This calculated spectrum is then compared with the experimentally measured spectrum of the sample. A good match between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of the analyte.
A common computational methodology for this purpose is Density Functional Theory (DFT). The process typically involves the following steps:
Conformational Search: The first step is to identify all low-energy conformers of the molecule. The relative orientation of the furan (B31954) ring and the hydroxyl group can lead to several stable conformations.
Geometry Optimization and Frequency Calculation: The geometry of each conformer is optimized, and the harmonic vibrational frequencies are calculated at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)).
VCD/ECD Spectra Calculation: For each significant conformer, the VCD or ECD spectrum is calculated.
Boltzmann Averaging: The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature.
The table below illustrates a hypothetical set of calculated energies for the most stable conformers of this compound, which would be a crucial part of the process for determining its absolute configuration.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | 0.00 | 65.2 |
| 2 | 0.85 | 20.1 |
| 3 | 1.50 | 14.7 |
This table presents hypothetical data for illustrative purposes.
Reaction Mechanism Elucidation in Enantioselective Processes
Computational studies are instrumental in elucidating the mechanisms of enantioselective reactions involving this compound. A prominent example is the enantioselective reduction of 2-acetylfuran (B1664036) to produce (R)- or (S)-1-(Furan-2-yl)ethanol. Understanding the transition states and the interactions between the substrate, catalyst, and reagents is key to explaining the origin of enantioselectivity.
For instance, in a catalyzed asymmetric transfer hydrogenation of 2-acetylfuran, DFT calculations can be employed to model the reaction pathway. These calculations can identify the key transition states for the formation of both the (R) and (S) enantiomers. The energy difference between these diastereomeric transition states determines the enantiomeric excess of the product.
The table below shows a hypothetical comparison of the calculated activation energies for the formation of (R)- and (S)-1-(Furan-2-yl)ethanol in a catalyzed enantioselective reduction.
| Transition State | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |
| TS-(R) | Ru-TsDPEN | 15.2 | 98 (R) |
| TS-(S) | Ru-TsDPEN | 17.8 |
This table presents hypothetical data for illustrative purposes.
These computational models can reveal crucial non-covalent interactions, such as hydrogen bonds or CH-π interactions, within the transition state assembly that are responsible for stabilizing one pathway over the other. This detailed mechanistic understanding is vital for optimizing existing catalytic systems and for the rational design of new, more efficient, and selective catalysts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-1-(Furan-2-yl)ethanol, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : this compound can be synthesized via nucleophilic addition of furfural derivatives followed by asymmetric reduction. For example, hydrazine derivatives react with furfural in DMF under reflux to form intermediates, which are reduced using chiral catalysts (e.g., Ru-BINAP complexes) to ensure enantiomeric purity . Chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution methods are recommended for verifying optical purity .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3300 cm⁻¹, C-O at ~1350 cm⁻¹) .
- ¹H NMR : Confirms structural integrity (e.g., singlet at ~8.55 ppm for azomethine protons, aromatic protons at 7.0–7.90 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., molecular ion peaks at m/z 300 for derivatives) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and solid-state conformation .
Advanced Research Questions
Q. How do molecular docking studies contribute to understanding the biological activity of this compound derivatives?
- Methodological Answer : Docking studies (e.g., using AutoDock Vina) predict binding interactions between derivatives and target enzymes like enoyl-ACP reductase. For instance, hydrogen bonding with Tyr158 and hydrophobic interactions with Met103 in Mycobacterium tuberculosis explain anti-tubercular activity. Computational results should be validated via mutagenesis assays or isothermal titration calorimetry (ITC) .
Q. What strategies are recommended for resolving contradictions in activity data between computational predictions and experimental results for furan-2-yl ethanol derivatives?
- Methodological Answer : Discrepancies between PASS predictions (e.g., Pa scores >0.68) and in vitro MIC values can arise due to solubility or membrane permeability issues. Strategies include:
- Solubility enhancement : Use co-solvents (e.g., DMSO-ethanol mixtures) or nanoformulation.
- Permeability assays : Perform Caco-2 cell monolayer studies.
- Metabolite profiling : LC-MS/MS to identify active metabolites .
Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Solvent selection : Ethanol or DMF improves reaction homogeneity .
- Catalyst loading : 10 mol% FeCl₃ in citric acid medium enhances oxidative cyclization efficiency .
- Temperature control : Reflux at 80–90°C minimizes side reactions .
- Workup optimization : Ethanol recrystallization or column chromatography (silica gel, hexane/EtOAc) improves purity .
Notes
- Avoid commercial sources (e.g., ) as per guidelines.
- Advanced questions emphasize mechanistic analysis and data reconciliation, while basic questions focus on synthesis and characterization.
- Methodological answers integrate experimental design (e.g., solvent choice, chiral resolution) and analytical validation (e.g., docking, spectroscopy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
